Dibenzo[b,d]thiophene-2,8-dicarboxylic acid
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Overview
Description
Dibenzo[b,d]thiophene-2,8-dicarboxylic acid is an organic compound that belongs to the class of dibenzothiophenes It consists of two benzene rings fused to a central thiophene ring, with carboxylic acid groups attached at the 2 and 8 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibenzo[b,d]thiophene-2,8-dicarboxylic acid can be synthesized through several methods. One common approach involves the reaction of biphenyl with sulfur dichloride in the presence of aluminum chloride, followed by oxidation to introduce the carboxylic acid groups . Another method includes the self-assembly of terbium ion nitrate with the rigid organic ligand 5,5-dioxo-5H-dibenzo[b,d]thiophene-3,7-dicarboxylic acid to form a metal-organic framework .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Dibenzo[b,d]thiophene-2,8-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction with lithium results in the scission of one carbon-sulfur bond.
Substitution: Aromatic substitution reactions can occur, particularly at the positions para to the sulfur atom.
Common Reagents and Conditions
Oxidation: Peroxides are commonly used as oxidizing agents.
Reduction: Lithium or butyllithium can be used for reduction reactions.
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Scientific Research Applications
Dibenzo[b,d]thiophene-2,8-dicarboxylic acid has several scientific research applications:
Chemistry: It is used as a ligand in the synthesis of metal-organic frameworks (MOFs) for catalysis.
Materials Science: The compound is used in the development of hole-blocking materials for high-efficiency and long-lived blue phosphorescent organic light-emitting diodes (PhOLEDs).
Industry: It serves as a model compound for studying deep hydrodesulfurization processes in petroleum refining.
Mechanism of Action
The mechanism of action of dibenzo[b,d]thiophene-2,8-dicarboxylic acid depends on its application. In catalysis, the compound acts as a ligand that coordinates with metal ions to form active catalytic sites . In materials science, its unique electronic properties contribute to its effectiveness as a hole-blocking material in PhOLEDs .
Comparison with Similar Compounds
Similar Compounds
Dibenzothiophene: Consists of two benzene rings fused to a central thiophene ring, but without carboxylic acid groups.
Dibenzo[b,d]furan: Similar structure but with an oxygen atom instead of sulfur in the central ring.
Benzothiophene: Contains a single benzene ring fused to a thiophene ring.
Uniqueness
Dibenzo[b,d]thiophene-2,8-dicarboxylic acid is unique due to the presence of carboxylic acid groups at the 2 and 8 positions, which enhance its reactivity and potential for forming coordination complexes with metal ions. This makes it particularly useful in the synthesis of metal-organic frameworks and other advanced materials .
Properties
Molecular Formula |
C14H8O4S |
---|---|
Molecular Weight |
272.28 g/mol |
IUPAC Name |
dibenzothiophene-2,8-dicarboxylic acid |
InChI |
InChI=1S/C14H8O4S/c15-13(16)7-1-3-11-9(5-7)10-6-8(14(17)18)2-4-12(10)19-11/h1-6H,(H,15,16)(H,17,18) |
InChI Key |
GZLNXGRYYDFZDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C3=C(S2)C=CC(=C3)C(=O)O |
Origin of Product |
United States |
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